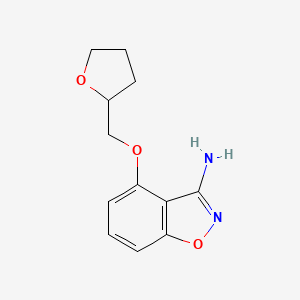
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Role in Heterocyclic Compound Synthesis
"Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles" presents comprehensive data on the reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the versatility of these reactions in generating a wide range of heterocyclic compounds. This includes amides, pyrrolones, and benzofurans, underscoring the importance of such chemical reactions in organic synthesis and the potential role of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride in facilitating these transformations (Kamneva, Anis’kova, & Egorova, 2018).
Applications in Catalysis
"Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions" reviews the use of copper-mediated systems in C-N bond formation, showcasing the compound's potential in catalysis, particularly for aromatic, heterocyclic, and aliphatic amines. This highlights the compound's applicability in enhancing the efficiency and sustainability of synthetic processes, potentially reducing environmental impact and improving yield through recyclable catalytic systems (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Drug Discovery and Development
"Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" discusses the pyrrolidine ring as a critical scaffold in medicinal chemistry, particularly its use in developing compounds for treating human diseases. The review emphasizes the structural diversity and biological activity achieved through modifications of the pyrrolidine scaffold, suggesting the utility of this compound in drug discovery endeavors. It underscores the importance of stereochemistry and three-dimensional structure in drug design, potentially leading to novel therapeutics with improved efficacy and safety profiles (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-(dicyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-10-5-6-13(7-10)11(8-1-2-8)9-3-4-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHEDOZQWMRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N3CCC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)

![Methyl 8-amino-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474074.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)